7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the CAS Number: 1997343-17-5 . It has a molecular weight of 173.18 . The IUPAC name for this compound is 7-amino-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and this compound as precursors . The synthesis process involves a three-step reaction starting with these precursors . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4,12H,1,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a colorless solid with a melting point of 302–304 °C . The IR (KBr) values are 3325, 3299, 2904, 2221, 1709, 1610 cm−1 . The 1H NMR data (CDCl3) are δ 1.35 (t, J = 7.5 Hz, 3H, CH3), 2.77 (s, 3H, Ar-CH3), 4.32 (q, J = 7.8 Hz, 2H, CH2), 6.66 (s, 2H, -NH2), 7.29 (s, 1H, Ar-H), 7.99 (s, 1H, Ar-H), 8.44 (s, 1H, Ar-H) .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study by Deshmukh et al. (2016) involved the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives using 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of this compound in the development of new antimicrobial agents (Deshmukh et al., 2016).
Synthesis of Derivatives
Concise Synthesis of Derivatives : Hecht and Werner (1973) reported the synthesis of 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, providing insights into the synthesis methods and the potential for creating various derivatives of this compound for different applications (Hecht & Werner, 1973).
Development of Novel Compounds : Abdelhamid et al. (2020) described the synthesis of novel tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones, using 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one, a derivative of the target compound, highlighting its versatility in synthesizing complex molecular structures (Abdelhamid et al., 2020).
Tumor Imaging and PET
- Tumor Imaging with PET : Xu et al. (2012) explored the use of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, including derivatives of this compound, for tumor imaging with positron emission tomography (PET). This study underscores the compound's potential in medical imaging and cancer diagnosis (Xu et al., 2012).
Anticonvulsant Properties
- Potential as Anticonvulsant Agent : Research by Divate and Dhongade-Desai (2014) identified a derivative of the compound as a promising anticonvulsant agent, synthesized through an efficient and environmentally friendly method, further expanding its potential therapeutic applications (Divate & Dhongade-Desai, 2014).
Molecular Structures and Hydrogen Bonding
- Hydrogen Bonded Structures : Portilla et al. (2006) studied the hydrogen-bonded chain structures of derivatives of the compound, providing valuable insights into its molecular interactions and properties (Portilla et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
“7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects
Mode of Action
Many pyrazolo[1,5-a]pyrimidines are known to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Result of Action
Pyrazolo[1,5-a]pyrimidines are generally known for their potential therapeutic effects, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation . They are also reported as checkpoint kinase 1 (Chk1) inhibitors, BRAF kinase inhibitors, Aurora-A kinase inhibitors, estrogen receptor antagonists, and anti-proliferative agents .
Cellular Effects
Pyrazolo[1,5-a]pyrimidine derivatives have shown strong cytotoxicity against HeLa cell line . They have also exhibited potential anticancer activity .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel CDK2/cyclin A2 enzyme inhibitors and apoptotic agents .
properties
IUPAC Name |
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMGRMSUMOELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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